molecular formula C9H9NS B097248 (Benzylsulfanyl)acetonitrile CAS No. 17377-30-9

(Benzylsulfanyl)acetonitrile

Cat. No. B097248
CAS RN: 17377-30-9
M. Wt: 163.24 g/mol
InChI Key: LMQUKUCRNPUBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzylsulfanyl)acetonitrile is a chemical compound with the molecular formula C9H9NS . It is used in various chemical reactions and has several applications in the field of organic synthesis.


Synthesis Analysis

While specific synthesis methods for (Benzylsulfanyl)acetonitrile were not found, acetonitrile, a related compound, is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The molecular structure of (Benzylsulfanyl)acetonitrile consists of a benzyl group (C6H5CH2-) attached to a sulfanyl group (-SH), which is further connected to an acetonitrile group (-CH2CN) . Detailed structural analysis would require more specific data or computational modeling .


Chemical Reactions Analysis

Acetonitrile, a related compound, is a common two-carbon building block in organic molecules to construct many useful chemicals . It can undergo various chemical reactions, including direct α-C (sp3) functionalization of alkyl nitriles involving transition-metal-catalyzed cross-coupling and free-radical-initiated C functionalization .

Scientific Research Applications

Synthesis of Schiff Bases

(Benzylsulfanyl)acetonitrile can be utilized in the synthesis of Schiff bases, which are formed by the condensation reaction between primary amines and carbonyl compounds . These bases are integral to organic chemistry and have applications in:

Organic Synthesis

This compound serves as an important intermediate in organic synthesis . Its applications include:

Electrochemical Reactions

Due to its properties, (Benzylsulfanyl)acetonitrile is well-suited for electrochemical reactions, which are used to synthesize nitrogen-containing or nitrile-containing compounds . This is particularly relevant in:

Nanoscience in Biomedicine

In the field of nanoscience, (Benzylsulfanyl)acetonitrile derivatives could potentially be used in biomedical applications such as:

Quantum Decarbonisation

The compound could play a role in quantum decarbonisation efforts, where its derivatives might be used in:

Safety And Hazards

While specific safety and hazard information for (Benzylsulfanyl)acetonitrile was not found, it’s important to note that acetonitrile, a common solvent in organic synthesis, can be hydrolyzed in the presence of a strong aqueous base, such as NaOH or KOH, which can propagate into a runaway reaction . Therefore, caution should be exercised when handling (Benzylsulfanyl)acetonitrile.

Future Directions

The future directions in the field of acetonitrile and its derivatives, including (Benzylsulfanyl)acetonitrile, involve the development of novel catalytic methods for transformations . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-benzylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQUKUCRNPUBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510821
Record name (Benzylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzylsulfanyl)acetonitrile

CAS RN

17377-30-9
Record name (Benzylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.